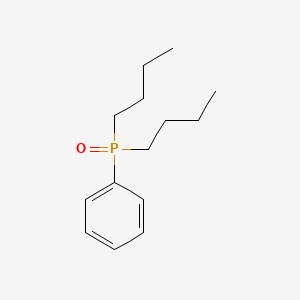

Phosphine oxide, dibutylphenyl-

Description

Phosphine oxide, dibutylphenyl- (C₆H₅(C₄H₉)₂P=O) is a tertiary phosphine oxide characterized by two butyl groups and one phenyl group attached to a central phosphorus atom. This compound is notable for its role in organic synthesis, particularly in multicomponent reactions and coordination chemistry. It exhibits strong electron-withdrawing properties due to the polar P=O bond, which enhances its reactivity in nucleophilic and catalytic processes. Dibutylphenylphosphine oxide has been utilized in Kabachnik–Fields reactions, where it acts as a P-reagent to form isoindolin-1-yl phosphine oxides with high yields (96–98%) under mild conditions . Its stability in acetonitrile and compatibility with primary amines (e.g., butylamine, benzylamine) make it a versatile reagent in asymmetric synthesis .

Properties

CAS No. |

10557-66-1 |

|---|---|

Molecular Formula |

C14H23OP |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

dibutylphosphorylbenzene |

InChI |

InChI=1S/C14H23OP/c1-3-5-12-16(15,13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |

InChI Key |

WCYAKKWAZWUWLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, dibutylphenyl-, the synthesis involves the oxidation of dibutylphenylphosphine using oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation without over-oxidation or degradation of the product .

Industrial Production Methods

In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, dibutylphenyl- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Substitution: Phosphine oxides can participate in substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

Reducing Agents: Silanes, boranes.

Catalysts: Transition metal catalysts are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of phosphine oxide, dibutylphenyl- typically yields dibutylphenylphosphine .

Scientific Research Applications

Phosphine oxide, dibutylphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, dibutylphenyl- exerts its effects is primarily through its ability to interact with various molecular targets. The P=O group is highly polar, allowing it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in catalysis and a potent antioxidant by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Multicomponent Reactions

Dibutylphenylphosphine oxide demonstrates superior reactivity compared to other secondary phosphine oxides. For example:

| Compound | Reaction Time (min) | Yield (%) | Key Observation |

|---|---|---|---|

| Dibutylphenylphosphine oxide | 15 | 96 | Fastest reaction in acetonitrile |

| Di-p-tolylphosphine oxide | 20 | 88 | Slower due to steric hindrance |

| Bis(4-methoxyphenyl)phosphine oxide | 25 | 90 | Electron-donating groups reduce rate |

In Kabachnik–Fields reactions, dibutylphenylphosphine oxide outperforms sterically hindered analogs like bis(3,5-dimethylphenyl)phosphine oxide (92% yield) and electron-deficient derivatives such as trifluoromethyl-substituted phosphine oxides, which require longer reaction times .

Electronic and Steric Effects

- Electronic Properties : The phenyl group enhances electron-withdrawing capacity, facilitating nucleophilic attack in imine additions. This contrasts with dialkyl phosphine oxides (e.g., diethyl phosphonate), which show negligible reactivity in similar reactions due to weaker polarization of the P=O bond .

- Steric Profile: Dibutylphenylphosphine oxide has a moderate cone angle (~145°), enabling coordination with lanthanoid ions in complexes. In contrast, tricyclohexylphosphine oxide (Cy₃PO) has a larger cone angle (~170°), which sterically hinders the formation of pentagonal bipyramidal complexes with dysprosium or terbium .

Solvent-Dependent Stability

Phosphine oxide formation is influenced by solvent dielectric constant. Dibutylphenylphosphine oxide remains stable in acetonitrile but undergoes oxidation in high-dielectric solvents like DMSO. Comparatively, tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) oxidizes rapidly in acetone-d₆ (11% oxide in 5 days) but remains stable in benzene .

Key Research Findings

- Catalytic Asymmetric Synthesis : Dibutylphenylphosphine oxide achieves enantioselectivity in phospha-Mannich reactions (up to 98% ee) but lags behind chiral guanidinium-catalyzed systems using di-1-naphthyl phosphine oxide, which attain >99% ee .

- Kinetic Competition : In gold(I) thiolate–disulfide exchange reactions, dibutylphenylphosphine oxide formation competes with thiolate exchange, especially in DMSO. This contrasts with triphenylphosphine oxide, which resists oxidation in low-dielectric solvents like THF .

Data Tables

Table 1: Comparative Reactivity in Kabachnik–Fields Reactions

Table 2: Solvent Effects on Stability

| Compound | Solvent | Oxide Formation (%) | Observation Period |

|---|---|---|---|

| Dibutylphenylphosphine oxide | Acetonitrile | 0 | 15 min |

| TTMPP | Acetone-d₆ | 11 | 5 days |

| Triphenylphosphine oxide | DMSO | 70 | 5 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.